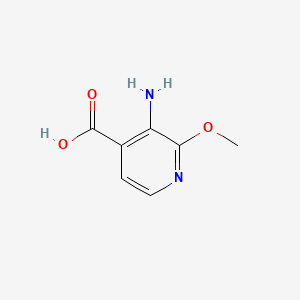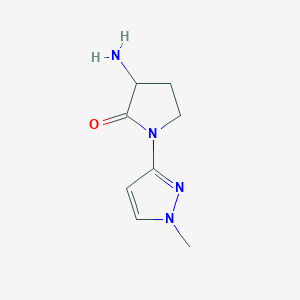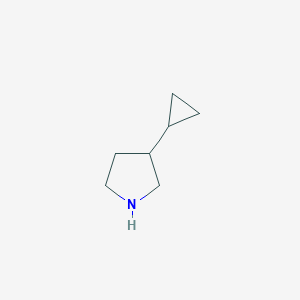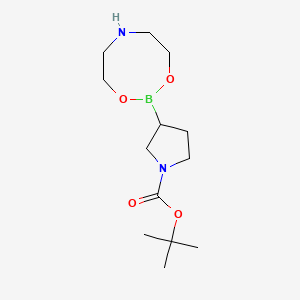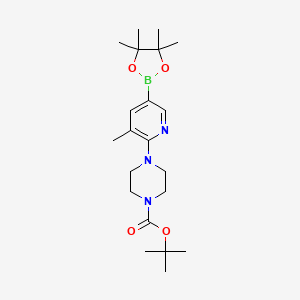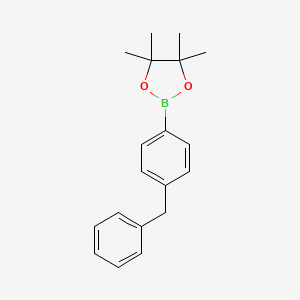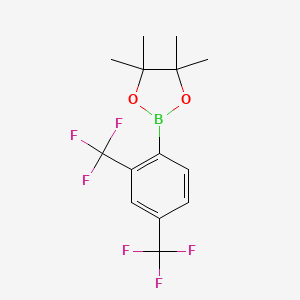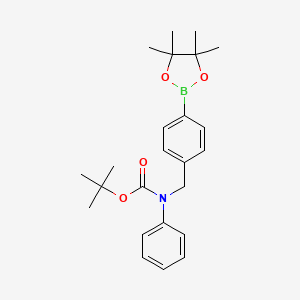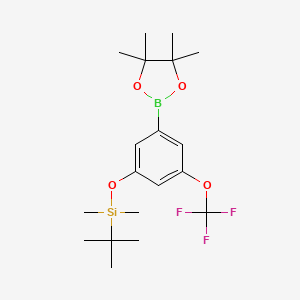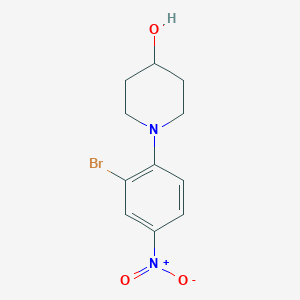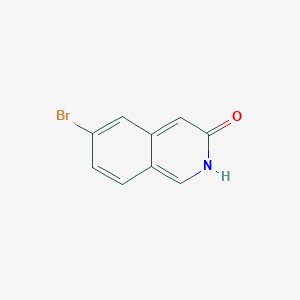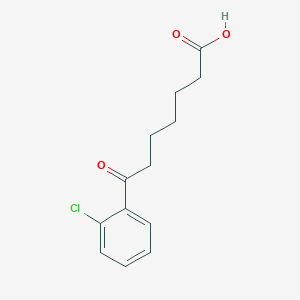
7-(2-Chlorophenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2-Chlorophenyl)-7-oxoheptanoic acid” is a carboxylic acid with a seven-carbon chain (heptanoic acid), a ketone group (oxo-) at the 7th carbon, and a chlorinated phenyl group attached to the 7th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a long hydrocarbon chain characteristic of heptanoic acid, a carbonyl group indicative of a ketone, and a phenyl ring with a chlorine substituent .Chemical Reactions Analysis
The compound contains functional groups such as a carboxylic acid and a ketone, which are reactive and can undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification reactions, and the ketone group can undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
Based on its structure, “7-(2-Chlorophenyl)-7-oxoheptanoic acid” is likely to be a solid under standard conditions. The presence of polar functional groups (carboxylic acid and ketone) may make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
7-(2-Chlorophenyl)-7-oxoheptanoic acid and its derivatives have been studied for their synthesis and potential antiviral activities. For instance, Chen et al. (2010) explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain antiviral activities against the tobacco mosaic virus (Chen et al., 2010).
Enantiomerically Pure Derivatives
Research by Zhang et al. (2014) focused on the synthesis of enantiomerically pure derivatives, starting from compounds similar to 7-(2-Chlorophenyl)-7-oxoheptanoic acid. This work highlights the potential for developing optically active pharmaceuticals and other products (Zhang et al., 2014).
Antiproliferative Activity
Nurieva et al. (2015) synthesized derivatives of 7-(2-Chlorophenyl)-7-oxoheptanoic acid, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells. This indicates a potential application in cancer research and therapy (Nurieva et al., 2015).
Antibacterial Activity
Research into the antibacterial activity of derivatives similar to 7-(2-Chlorophenyl)-7-oxoheptanoic acid has been conducted by Liu et al. (2008), who synthesized and characterized new derivatives and tested them against various bacterial strains. They found significant antibacterial potential in some compounds (Liu et al., 2008).
Biological Activity in Novel Heterocyclic Compounds
The compound has been used in the synthesis of novel heterocyclic compounds with expected biological activities, as demonstrated by Sayed et al. (2003). These compounds showed promising antimicrobial and antifungal activities (Sayed et al., 2003).
Application in Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species, demonstrating the versatility of 7-(2-Chlorophenyl)-7-oxoheptanoic acid derivatives in biochemical and medical research (Setsukinai et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-(2-chlorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWUQDRQZUEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645505 |
Source


|
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-63-7 |
Source


|
| Record name | 2-Chloro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
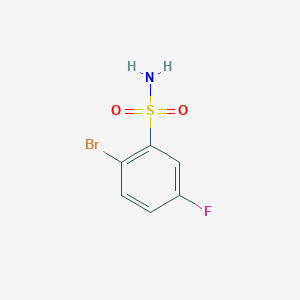
![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)
